molecular formula C23H22N4O4 B242921 Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate

Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate

Cat. No. B242921
M. Wt: 418.4 g/mol
InChI Key: IQWQVTGABVJETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K).
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in animal models. It has also been shown to have antioxidant properties, which could protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate in lab experiments is its potential as a cancer therapy. However, its mechanism of action is not fully understood, which could limit its use in certain applications. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate. One direction is to further investigate its mechanism of action and potential as a cancer therapy. Another direction is to study its anti-inflammatory and antioxidant properties in more detail, which could have implications for the treatment of inflammatory diseases. Additionally, more research is needed to determine its safety and efficacy in humans, as well as its potential for drug development.

Synthesis Methods

The synthesis of Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dimethylimidazole-1-carboxaldehyde to form 2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidine. This intermediate is then reacted with 3-amino-benzoic acid methyl ester to form the final product.

Scientific Research Applications

Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has been used in various biomedical research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 3-[[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino]benzoate

InChI

InChI=1S/C23H22N4O4/c1-13-10-14(2)27-21(25-17-7-5-6-16(11-17)22(29)31-4)20(26-23(27)24-13)15-8-9-18(28)19(12-15)30-3/h5-12,25,28H,1-4H3

InChI Key

IQWQVTGABVJETR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NC(=C(N12)NC3=CC=CC(=C3)C(=O)OC)C4=CC(=C(C=C4)O)OC)C

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)NC3=CC=CC(=C3)C(=O)OC)C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

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